5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
“5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 1-methyl-1H-benzimidazole, and other reagents that facilitate the formation of the pyrrolone ring. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atoms can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” include other substituted pyrrolones, benzimidazoles, and dichlorophenyl derivatives. Examples include:
- 5-Amino-1-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 1-Methyl-1H-benzimidazole-2-amine
- 3,4-Dichloroaniline
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups and structural features. This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H14Cl2N4O |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14Cl2N4O/c1-23-14-5-3-2-4-13(14)22-18(23)16-15(25)9-24(17(16)21)10-6-7-11(19)12(20)8-10/h2-8,21,25H,9H2,1H3 |
InChI Key |
YZHMKNZSLSXYBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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